6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
Introduction to 6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
This compound is a fluorinated heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core with a bromine atom at position 6 and a trifluoromethyl group at position 2. This scaffold combines structural rigidity with functional diversity, rendering it a critical intermediate in medicinal chemistry and materials science. Its synthetic versatility, photophysical properties, and biological activity underpin its growing relevance in drug discovery and advanced material applications.
Historical Context and Discovery
The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied since the mid-20th century, with early work focusing on cyclization reactions involving 3-aminopyrazoles and β-dicarbonyl compounds. The introduction of fluorinated substituents, such as the trifluoromethyl group, emerged as a strategic modification to enhance bioavailability and electronic interactions in kinase inhibition.
This compound was synthesized as part of efforts to develop kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs). Key synthetic routes include:
- Suzuki–Miyaura cross-coupling : Reacting 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with aryl or heteroaryl boronic acids.
- C–O bond activation : Using PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) to facilitate nucleophilic substitution at the C-5 position.
While specific discovery dates are not explicitly documented, its prominence in recent kinase inhibitor libraries (e.g., CDK2 inhibitors) and material science applications reflects its development over the past decade.
Relevance within Pyrazolo[1,5-a]pyrimidine Chemistry
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, offering:
- Structural rigidity : A planar, fused bicyclic system mimicking ATP-binding motifs.
- Functionalization sites : Positions 2, 3, 5, and 6 enable diverse substitutions, including halogens, amines, and aryl groups.
This compound distinguishes itself through:
- Trifluoromethyl group : Enhances lipophilicity, improving membrane permeability and kinase inhibition.
- Bromine substituent : Enables further functionalization via cross-coupling reactions, expanding structural diversity.
| Feature | Role |
|---|---|
| Trifluoromethyl (C2) | Increases kinase-binding affinity via hydrophobic interactions. |
| Bromine (C6) | Reactivity site for Suzuki coupling or nucleophilic substitution. |
This dual functionality positions the compound as a versatile intermediate in drug discovery, particularly for CDK2 inhibitors.
Overview of Academic Research Interest
Research on this compound focuses on two primary domains:
Medicinal Chemistry and Kinase Inhibition
- CDK2 inhibition : Derivatives exhibit submicromolar IC~50~ values against CDK2, disrupting cell cycle progression in cancer cells.
- Structure-activity relationships (SAR) : Bromine and trifluoromethyl groups modulate kinase selectivity and cytotoxicity.
Materials Science Applications
Nomenclature and Chemical Identification
| Parameter | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1379358-08-3 |
| Molecular Formula | C~7~H~3~BrF~3~N~3~ |
| Molecular Weight | 266.02 g/mol |
| PubChem CID | 86277791 |
| SMILES | C1=C(N=C(N=C1Br)C(F)(F)F)N |
| InChIKey | XCNLINRTWAPHAW-UHFFFAOYSA-N |
Structural Features :
- Core : Pyrazolo[1,5-a]pyrimidine with fused pyrazole and pyrimidine rings.
- Substituents :
- C2 : Trifluoromethyl (-CF~3~) group.
- C6 : Bromine (-Br) atom.
Properties
IUPAC Name |
6-bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-4-2-12-6-1-5(7(9,10)11)13-14(6)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZTYKZGAULUGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the Suzuki–Miyaura cross-coupling reaction. This method is highly efficient and involves the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids . The reaction requires a tandem catalyst system, such as XPhosPdG2/XPhos, to avoid debromination and achieve high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Suzuki–Miyaura cross-coupling reaction is scalable and can be adapted for large-scale production. The use of microwave-assisted synthesis can further enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with different aryl or heteroaryl groups using Suzuki–Miyaura cross-coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: Utilizes aryl or heteroaryl boronic acids, a palladium catalyst (e.g., XPhosPdG2/XPhos), and a base (e.g., potassium carbonate) in an organic solvent (e.g., toluene) under microwave irradiation.
Oxidation and Reduction:
Major Products
The major products formed from these reactions include various arylated derivatives of this compound, which can exhibit different biological and chemical properties .
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance, studies have identified compounds with nanomolar activity against specific kinases associated with cancer proliferation. The trifluoromethyl substitution in 6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine may contribute to its enhanced activity against cancer cell lines such as PC3, K562, Hela, and A549 .
Enzyme Inhibition
Pyrazolo[1,5-a]pyrimidines are known to interact with various biological targets. For example, they have been studied for their inhibitory effects on enzymes like Pim-1 kinase, which is overexpressed in certain cancers. The unique substitution pattern of this compound may confer distinct inhibitory properties compared to other derivatives .
Synthesis and Functionalization
Recent synthetic methodologies have allowed for the efficient production of this compound derivatives. Notably, a study reported a convergent synthetic pathway that achieved high yields through sequential reactions involving Suzuki–Miyaura cross-coupling and S_NAr reactions . This versatility in synthesis opens avenues for creating libraries of compounds with diverse functional groups for biological testing.
Material Science Applications
The photophysical properties of pyrazolo[1,5-a]pyrimidines make them candidates for use in material science. Their ability to form crystals with notable conformational and supramolecular phenomena could lead to applications in organic electronics or as fluorophores .
Mechanism of Action
The mechanism of action of 6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as monoamine oxidase B. The compound inhibits the enzyme’s activity, leading to increased levels of neurotransmitters and potential therapeutic effects in neurodegenerative diseases . The exact molecular pathways and interactions are still under investigation, but the compound’s structure allows it to effectively bind to and modulate the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one: A precursor in the synthesis of 6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine.
Pyrazolo[3,4-d]pyrimidine: Another pyrazolo[1,5-a]pyrimidine derivative with different substitution patterns and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a trifluoromethyl group enhances its reactivity and potential as a versatile scaffold in drug discovery and material science .
Biological Activity
6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits a range of pharmacological properties, including anticancer, anti-inflammatory, and enzyme inhibitory effects. This article reviews the biological activity associated with this compound, supported by recent research findings and case studies.
This compound has a unique structure characterized by the presence of bromine and trifluoromethyl groups. These substituents enhance its biological activity and solubility, making it a versatile scaffold for drug development.
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents. Specifically, compounds derived from this scaffold have shown promising results against various cancer cell lines. For instance, a study reported that derivatives with substitutions at the 3 and 5 positions exhibited potent activity against acute myeloid leukemia (AML) cell lines, with IC50 values as low as 0.4 nM for specific derivatives targeting FLT3-ITD mutations .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Target | IC50 (nM) | Cell Line |
|---|---|---|---|
| 17 | FLT3-ITD | 0.4 | AML |
| 19 | FLT3-ITD | 0.4 | AML |
Enzyme Inhibition
The enzyme inhibitory properties of this compound have also been investigated. A series of synthesized derivatives were evaluated for their inhibitory activities against various enzymes, including α-glucosidase and cyclooxygenase-2 (COX-2). The results indicated that these compounds possess significant inhibitory effects with IC50 values ranging from 15.2 µM to over 200 µM .
Table 2: Enzyme Inhibition Data
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| A | α-Glucosidase | 15.2 |
| B | COX-2 | 27.5 |
The mechanism underlying the biological activity of pyrazolo[1,5-a]pyrimidines often involves the inhibition of key signaling pathways in cancer cells. For example, compounds targeting FLT3 mutations inhibit downstream signaling pathways that are crucial for cell proliferation and survival in AML . Additionally, the ability of these compounds to modulate enzyme activity contributes to their therapeutic effects in metabolic disorders.
Case Studies
Several case studies have been documented regarding the application of pyrazolo[1,5-a]pyrimidine derivatives in clinical settings:
- Acute Myeloid Leukemia (AML) : A derivative was identified as a potent FLT3 inhibitor with significant antiproliferative effects on AML cell lines. The study demonstrated that it effectively blocked phosphorylation events critical for cancer cell survival .
- Diabetes Management : Research has shown that certain derivatives exhibit strong α-glucosidase inhibition, indicating potential use in managing postprandial hyperglycemia in diabetic patients .
Q & A
Q. What are the standard synthetic routes for preparing 6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or 1,3-bis-electrophiles. For example, β-enaminonitriles or alkoxymethylene-β-dicarbonyl reagents are used to construct the pyrazolo[1,5-a]pyrimidine core . Optimization involves:
- Reagent selection : PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) and Et₃N in 1,4-dioxane under inert atmosphere for bromination .
- Temperature control : Reactions at 110°C for 24 hours improve coupling efficiency in Suzuki-Miyaura reactions .
- Catalysts : Bis-triphenylphosphine-palladium(II) chloride enhances cross-coupling yields .
Yields >90% are achievable with precise stoichiometry and inert conditions .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Resolves trifluoromethyl (-CF₃) and bromine substituents; δ ~120 ppm (¹³C for CF₃) and ~60 ppm (C-Br) .
- X-ray crystallography : Confirms regiochemistry and molecular packing. For example, single-crystal studies reveal dihedral angles of 85.2° between pyrazole and pyrimidine rings, critical for steric analysis .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 321.129 for C₁₂H₉N₄O₂Br) validate purity .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., HBr) .
- Waste disposal : Halogenated intermediates require segregation and treatment by certified waste management services .
Advanced Research Questions
Q. How can position 7 of the pyrazolo[1,5-a]pyrimidine core be selectively functionalized for medicinal chemistry applications?
- Methodological Answer :
- Nucleophilic substitution : React with silylformamidines (e.g., N,N-dimethyl-N'-trimethylsilylformamidine) at 60–90°C to introduce dimethylamino groups .
- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids (e.g., 3,4-dihydroxyphenylboronic acid) using Pd(PPh₃)₂Cl₂/Na₂CO₃ in dioxane .
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to <2 hours while maintaining >80% yield .
Q. How do structural modifications influence biological activity, such as kinase inhibition or cytotoxicity?
- Methodological Answer :
- Trifluoromethyl group : Enhances metabolic stability and lipophilicity, improving membrane permeability in cancer cell assays (e.g., IC₅₀ = 0.2 µM against KDR kinase) .
- Bromine substitution : Increases halogen bonding with target enzymes (e.g., benzodiazepine receptors), confirmed via molecular docking .
- Amino derivatives : N,N-dimethylaminoethyl substituents at position 7 enhance binding to DNA topoisomerase II, validated by SPR (surface plasmon resonance) .
Q. How should researchers resolve contradictions in reported spectral data or reaction outcomes?
- Methodological Answer :
- Replicate conditions : Ensure identical reagents (e.g., anhydrous DMF vs. technical grade) and temperatures .
- Control experiments : Test intermediates (e.g., 3-aminopyrazoles) for purity via TLC before cyclocondensation .
- Computational validation : Use TD-DFT (time-dependent density functional theory) to predict UV-Vis spectra and compare with experimental data, resolving discrepancies in fluorophore studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
